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Compound of Interest

Compound Name: Tiapride Hydrochloride

Cat. No.: B1682332 Get Quote

An In-depth Technical Guide to the Structural Analysis of Tiapride Hydrochloride and Its

Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tiapride Hydrochloride is a substituted benzamide atypical antipsychotic agent renowned for

its selective antagonism of dopamine D2 and D3 receptors.[1][2] This selectivity contributes to

a favorable side-effect profile compared to older, less selective antipsychotics.[1] A thorough

structural analysis of Tiapride and its analogues is paramount for understanding its mechanism

of action, optimizing its therapeutic properties, and developing novel compounds with

enhanced efficacy and safety. This guide provides a comprehensive overview of the

physicochemical properties, mechanism of action, and key analytical techniques used in the

structural elucidation and development of Tiapride and related compounds.

Physicochemical Properties of Tiapride
Hydrochloride
The fundamental physicochemical properties of Tiapride Hydrochloride are summarized in

the table below. These characteristics are crucial for its formulation, delivery, and

pharmacokinetic profile.
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Property Value Reference

Chemical Name

N-[2-(diethylamino)ethyl]-2-

methoxy-5-

methylsulfonylbenzamide;hydr

ochloride

[3]

Molecular Formula C₁₅H₂₅ClN₂O₄S [2][3]

Molecular Weight 364.89 g/mol [2][3][4]

Melting Point
Approximately 200°C

(decomposition)
[2]

Appearance
White to almost white

crystalline powder
[5]

Solubility

Very soluble in water, soluble

in methanol, slightly soluble in

anhydrous ethanol.

[2]

pKa
Data not available in search

results

LogP
Data not available in search

results

Mechanism of Action and Signaling Pathway
Tiapride exerts its therapeutic effects primarily through the selective blockade of dopamine D2

and D3 receptors, with a notable lack of affinity for serotonin, adrenergic, or histaminic

receptors.[6] Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that,

upon activation by dopamine, inhibit the enzyme adenylyl cyclase. This inhibition leads to a

decrease in intracellular cyclic AMP (cAMP) levels, a key second messenger. By antagonizing

these receptors, Tiapride prevents this signaling cascade.[7]
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Figure 1: Tiapride's antagonism of the Dopamine D2/D3 receptor signaling pathway.

Structural Analysis Techniques and Experimental
Protocols
A variety of analytical techniques are employed to determine and verify the structure of Tiapride

and its analogues.

X-ray Crystallography
X-ray crystallography provides definitive three-dimensional structural information, revealing

bond lengths, bond angles, and conformational details. While a specific crystal structure for

Tiapride was not found in the provided search results, the general protocol for a small organic

molecule is well-established.[8][9][10]

Experimental Protocol:

Crystallization: High-purity Tiapride Hydrochloride is dissolved in a suitable solvent or

solvent mixture. Slow evaporation, vapor diffusion, or cooling techniques are used to grow

single crystals of sufficient size and quality.

Data Collection: A single crystal is mounted on a goniometer and placed in an X-ray

diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and
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exposed to a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is

recorded on a detector.[11]

Structure Solution and Refinement: The diffraction data are processed to determine the unit

cell dimensions and space group. The phase problem is solved using direct methods to

generate an initial electron density map.[9] An atomic model is built into the electron density

and refined computationally to best fit the experimental data, yielding the final crystal

structure.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of molecules in

solution. Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of Tiapride

and its analogues.

Experimental Protocol:

Sample Preparation: Approximately 5-10 mg of the Tiapride sample is dissolved in 0.5-0.7

mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of a

reference standard like tetramethylsilane (TMS) may be added.[12][13]

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, parameters

such as the number of scans, relaxation delay, and pulse width are optimized. For ¹³C NMR,

a proton-decoupled experiment is typically run to simplify the spectrum.

Spectral Analysis: The resulting spectra are analyzed for chemical shifts (δ), which indicate

the chemical environment of each nucleus; integration, which reveals the relative number of

protons; and coupling constants (J), which provide information about neighboring nuclei. This

data is pieced together to confirm the molecular structure.
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Figure 2: General experimental workflow for NMR spectroscopy.
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Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is essential for purity assessment, identification of metabolites and degradation

products, and quantitative analysis. It combines the separation power of liquid chromatography

with the mass analysis capabilities of mass spectrometry.[14][15]

Experimental Protocol:

Sample Preparation: A solution of Tiapride or its analogue is prepared in a suitable solvent,

often the mobile phase, and filtered to remove particulates.[16]

Chromatographic Separation: The sample is injected into an HPLC system. A reversed-

phase column (e.g., C18) is commonly used. A gradient elution with a mobile phase

consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and

an organic component (e.g., acetonitrile or methanol) separates the analyte from impurities.

[17]

Ionization and Mass Analysis: The eluent from the HPLC column is directed to the mass

spectrometer's ion source (e.g., electrospray ionization - ESI). The analyte is ionized, and

the resulting ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight). The

analyzer separates ions based on their mass-to-charge ratio (m/z).[18]

Data Analysis: The mass spectrum provides the molecular weight of the parent compound.

Tandem MS (MS/MS) can be performed to fragment the parent ion, yielding a characteristic

fragmentation pattern that aids in structural confirmation.[19]
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Figure 3: A typical workflow for LC-MS analysis.

Structural Analysis of Tiapride Analogues and SAR
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Structure-Activity Relationship (SAR) studies are crucial in drug development to understand

how chemical structure modifications affect a molecule's biological activity.[20] For Tiapride

analogues, SAR studies focus on optimizing affinity and selectivity for D2/D3 receptors. While

specific SAR data for a wide range of Tiapride analogues is not readily available in the public

domain, studies on related benzamides like Eticlopride provide valuable insights.[21]

Key Modification Points for SAR Studies:

Benzamide Ring Substituents: Altering the methoxy and methylsulfonyl groups can influence

receptor binding and physicochemical properties.

Ethylamino Side Chain: Modifications to the diethylamino group can impact potency and

pharmacokinetics. The length and nature of the linker are also critical.

Amide Linker: While less commonly modified, changes here can affect conformational

flexibility.

Compound
Modification from
Tiapride

D₂ Receptor
Affinity (Kᵢ, nM)

D₃ Receptor
Affinity (Kᵢ, nM)

Tiapride - 320 (IC₅₀) 180 (IC₅₀)

Eticlopride Analogue

11

N-alkylation with linker

and indole SP
25.3 6.97

Eticlopride Analogue

33

O-alkylation with linker

and indole SP
1.77 0.436

Note: Data for Tiapride is presented as IC₅₀[6], while data for Eticlopride analogues is Kᵢ[21].

These values are not directly comparable but illustrate the impact of structural modifications.

SP = Secondary Pharmacophore.
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Figure 4: Logical workflow for a Structure-Activity Relationship (SAR) study.

Computational Modeling
Computational methods, particularly molecular docking, are instrumental in predicting the

binding modes of Tiapride and its analogues to the dopamine D2 and D3 receptors, thereby

guiding SAR studies.[1][22]

Experimental Protocol (Molecular Docking):
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Receptor and Ligand Preparation: Obtain the 3D structure of the target receptor (e.g., D2 or

D3 receptor) from a protein database (PDB) or through homology modeling.[1] Prepare the

3D structure of the ligand (Tiapride or analogue), assigning correct protonation states and

minimizing its energy.

Binding Site Definition: Identify the active site of the receptor, typically where the

endogenous ligand (dopamine) or a known antagonist binds.[23] Define a "grid box" that

encompasses this binding pocket.

Docking Simulation: Use docking software (e.g., AutoDock Vina, Glide) to systematically

place the ligand in various conformations and orientations within the binding site.[24][25] The

software scores each pose based on a scoring function that estimates the binding affinity

(e.g., in kcal/mol).

Analysis of Results: Analyze the top-scoring poses to understand the key interactions (e.g.,

hydrogen bonds, hydrophobic interactions) between the ligand and receptor residues. This

information helps explain observed SAR and guides the design of new analogues with

improved binding.[22]

Conclusion
The structural analysis of Tiapride Hydrochloride and its analogues is a multi-faceted process

that integrates physicochemical characterization with advanced analytical and computational

techniques. A deep understanding of its structure is intrinsically linked to its selective

mechanism of action at D2/D3 dopamine receptors. Techniques like X-ray crystallography,

NMR, and LC-MS provide the foundational data for structure confirmation and purity

assessment, while computational modeling and rigorous SAR studies drive the rational design

of new chemical entities. This integrated approach is essential for the continued development

of safer and more effective neuroleptic agents for a variety of psychiatric and neurological

disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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